N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
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Overview
Description
N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit the PCAF bromodomain, which plays a crucial role in the regulation of gene expression and cancer progression . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound exhibits potent antibacterial and antiviral activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its significant anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-13(2)9-11-21-19-22-16-8-4-3-7-15(16)18-23-17(24-25(18)19)14-6-5-10-20-12-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZDYNWPCBCNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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